molecular formula C20H20N2O6 B2743683 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1448122-65-3

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2743683
CAS No.: 1448122-65-3
M. Wt: 384.388
InChI Key: GJKGBFCVWHFIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C20H20N2O6 and its molecular weight is 384.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of similar compounds involve complex chemical reactions that yield products with unique properties. For example, reactions of N-(benzyloxy)urea under acidic conditions produce 1-benzyloxy-2(1H)-pyrimidinones, highlighting the diverse reactivity of urea derivatives in synthesizing heterocyclic compounds with potential biological activity (Ohkanda et al., 1993). The crystal structure analysis of similar compounds provides insights into their molecular configurations and potential interactions in biological systems (Hyeong Choi et al., 2010).

Complexation and Self-Assembly

The study of cyclodextrin complexation and self-assembly of molecular devices using urea-linked cyclodextrin derivatives illustrates the potential of urea compounds in constructing molecular devices and understanding their photoisomerization properties (J. Lock et al., 2004). This research highlights the application of such compounds in the development of advanced materials with specific optical properties.

Antioxidant Activity

The preparation and antioxidant determination of coumarin substituted heterocyclic compounds reveal the therapeutic potential of urea derivatives. The synthesized compounds exhibit significant antioxidant activity, suggesting their potential use in developing treatments for oxidative stress-related diseases (Afnan E. Abd-Almonuim et al., 2020).

Mechanistic Studies

Mechanistic studies in the chemistry of urea derivatives reveal their reactivity and the formation of complex products. The reactions of urea with benzil in acid solution demonstrate the potential for synthesizing medicinally relevant compounds (A. Butler & E. Leitch, 1980). Such studies are crucial for understanding the fundamental chemical properties of urea derivatives and their potential applications in drug discovery and development.

Properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(2,3-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-24-17-7-5-6-15(19(17)25-2)22-20(23)21-10-3-4-11-26-14-8-9-16-18(12-14)28-13-27-16/h5-9,12H,10-11,13H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKGBFCVWHFIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.